8-methoxyquinolin-3-amine hydrochloride
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Overview
Description
8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound that has garnered significant interest in various research fields due to its unique structural properties and potential applications. The compound is characterized by a quinoline core with a methoxy group at the 8th position and an amine group at the 3rd position, forming a hydrochloride salt. This structure imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyquinolin-3-amine hydrochloride typically involves the functionalization of a quinoline scaffold. One common method includes the bromination of 8-hydroxyquinoline followed by amination and subsequent methoxylation. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in chloroform for bromination, followed by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) for amination, and finally, methoxylation using methanol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like NBS, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxyquinolin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites or interfere with DNA replication and repair processes. These interactions disrupt cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group. Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline: The parent compound of 8-methoxyquinolin-3-amine hydrochloride, widely used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methoxy and amine groups allows for diverse functionalization and interaction with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
1087758-63-1 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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